molecular formula C21H23F3N2S B14396126 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine CAS No. 89929-24-8

1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine

Cat. No.: B14396126
CAS No.: 89929-24-8
M. Wt: 392.5 g/mol
InChI Key: HXHQCMQEMPMKET-UHFFFAOYSA-N
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Description

1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine is a complex organic compound that belongs to the class of thioxanthene derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the thioxanthene core, which is further linked to a piperazine moiety through a propyl chain. The unique structure of this compound imparts it with significant pharmacological and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine typically involves multiple steps, starting with the formation of the thioxanthene core. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable thioxanthene precursor under acidic conditions to form the thioxanthene core. This intermediate is then subjected to a nucleophilic substitution reaction with 1-(3-bromopropyl)piperazine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the propyl chain.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • 1-{3-[2-(Trifluoromethyl)phenyl]propyl}piperazine
  • 1-{3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl}piperazine
  • 1-{3-[2-(Trifluoromethyl)phenyl]ethyl}piperazine

Comparison: 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine is unique due to the presence of the thioxanthene core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2S/c22-21(23,24)15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)27-20)5-3-11-26-12-9-25-10-13-26/h1-2,4,6-8,14,16,25H,3,5,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHQCMQEMPMKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50756040
Record name 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50756040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-24-8
Record name 1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50756040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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